(2R,6R)-2,6-dimethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296419 | |
| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-49-2 | |
| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Asymmetric Synthesis Methodologies for 2r,6r 2,6 Dimethylpiperazine
Diastereoselective Approaches
Diastereoselective strategies are pivotal in asymmetric synthesis, creating new stereocenters under the influence of existing ones. For the synthesis of (2R,6R)-2,6-dimethylpiperazine, two notable diastereoselective methods have been effectively employed: triflate alkylation and intramolecular Mitsunobu reaction. These approaches utilize a chiral auxiliary or a substrate with pre-existing stereocenters to direct the formation of the desired stereoisomer.
Triflate Alkylation Routes for Enantiopure this compound
A robust diastereoselective strategy for the synthesis of this compound involves the alkylation of a chiral piperazin-2-one intermediate with a triflate reagent derived from a chiral lactate. This method capitalizes on the stereodirecting effect of a resident chiral center to install the second methyl group with the desired cis-configuration.
The synthesis commences with a chiral diamine, which is cyclized to form a piperazin-2-one. The key diastereoselective step is the alkylation of the N-anion of this piperazin-2-one with methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate. The reaction proceeds with high diastereoselectivity, favoring the formation of the desired cis-isomer. Subsequent reduction of the piperazin-2-one and deprotection steps yield the target this compound. The high degree of stereocontrol is attributed to the steric hindrance imposed by the existing substituent on the piperazinone ring, which directs the incoming electrophile to the opposite face.
| Step | Reagents and Conditions | Product | Yield | Diastereomeric Excess |
| Alkylation | Methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propionate, 2,6-lutidine | (-)-Ester intermediate | High | >98% |
| Cyclization | Monodebenzylation and cyclization | (+)-Piperazin-2-one | Good | >98% |
| Reduction | Lithium aluminum hydride (LAH) | Protected dimethylpiperazine | Good | >98% |
| Deprotection | Hydrogenolysis (Perlman's catalyst) | (2S,6S)-2,6-dimethylpiperazine | High | >98% ee |
Note: The synthesis described in the source leads to the (2S,6S)-enantiomer. The synthesis of the (2R,6R)-enantiomer would be achieved by using the enantiomeric starting materials.
Intramolecular Mitsunobu Reaction for Stereochemical Control
The intramolecular Mitsunobu reaction offers an alternative and efficient diastereoselective route to establish the cis-stereochemistry in 2,6-disubstituted piperazines. dicp.ac.cnrsc.orgprinceton.edursc.orgresearchgate.netrsc.org This reaction involves the cyclization of a chiral amino alcohol precursor, where the stereochemistry of the alcohol dictates the configuration of the newly formed stereocenter.
In this approach, a suitably protected chiral amino alcohol, derived from an amino acid, is prepared. The key step is the intramolecular cyclization under Mitsunobu conditions, typically using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). dicp.ac.cnrsc.orgprinceton.edursc.orgresearchgate.netrsc.org The reaction proceeds via an SN2 mechanism with inversion of configuration at the stereogenic center bearing the hydroxyl group, thus ensuring a high level of stereocontrol in the formation of the piperazine (B1678402) ring. This method is valued for its mild reaction conditions and high stereospecificity.
| Step | Reagents and Conditions | Key Intermediate/Product | Yield | Stereochemical Outcome |
| Precursor Synthesis | From chiral amino acids | Chiral amino alcohol | Good | Enantiopure |
| Cyclization | PPh₃, DEAD or DIAD | Protected this compound | Good | High (inversion of configuration) |
| Deprotection | Standard deprotection protocols | This compound | High | Enantiopure |
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids and their derivatives are particularly valuable in this context for the synthesis of nitrogen-containing chiral molecules like this compound.
Derivation from Naturally Occurring Amino Acids and Glycinol
Naturally occurring amino acids such as D-alanine or L-alanine serve as excellent chiral precursors for the synthesis of this compound. dicp.ac.cnprinceton.edursc.orgrsc.org The inherent chirality of the amino acid is carried through the synthetic sequence to establish the stereocenters in the final product. A typical strategy involves the reductive amination of a protected amino aldehyde, derived from an amino acid, with another amino acid ester. For instance, the reductive amination of N-Cbz-aminoacetaldehyde with D-alanine ethyl ester hydrochloride can be employed to construct the diamine backbone, which is then cyclized to form a piperazinone intermediate.
Glycinol, another simple chiral building block derivable from glycine, can also be utilized. These approaches are advantageous as they start from enantiomerically pure and readily accessible materials, simplifying the synthetic process and ensuring high optical purity of the final product.
Catalytic Enantioselective Strategies
Catalytic enantioselective synthesis represents a highly efficient and atom-economical approach to chiral molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While diastereoselective and chiral pool approaches are well-established for this compound, direct catalytic enantioselective strategies for this specific compound are less commonly reported. However, general catalytic methods for the asymmetric synthesis of substituted piperazines have been developed and could potentially be adapted.
One of the most powerful catalytic enantioselective methods is the asymmetric hydrogenation of prochiral substrates. For the synthesis of chiral piperazines, this could involve the asymmetric hydrogenation of a corresponding pyrazine or dihydropyrazine precursor. The success of this approach hinges on the development of a suitable chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Rhodium or Iridium with chiral phosphine ligands), that can effectively differentiate between the two enantiotopic faces of the substrate. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the literature, the asymmetric hydrogenation of tetrahydropyrazines has been successfully applied to the synthesis of other chiral piperazine derivatives, demonstrating the potential of this strategy.
| Substrate Type | Catalytic System | Product Type | Enantiomeric Excess (Typical) |
| Tetrahydropyrazines | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Chiral Piperazines | Up to 99% ee |
| Pyrazin-2-ols | Palladium / Chiral Ligand | Chiral Piperazin-2-ones | Up to 90% ee |
Further research in this area is likely to focus on the design of new catalysts and the identification of suitable prochiral precursors for the direct and efficient catalytic enantioselective synthesis of this compound.
Palladium-Catalyzed Decarboxylative Allylic Alkylation for Enantioenriched Piperazinones and Piperazines
Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for the synthesis of enantioenriched piperazinones, which are versatile precursors to chiral piperazines like this compound. This reaction typically involves the formation of a π-allylpalladium complex from an allylic substrate, which then undergoes nucleophilic attack by an enolate generated in situ through decarboxylation. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium catalyst.
Research has demonstrated the utility of this method for creating α-quaternary stereocenters in related heterocyclic systems. For instance, the DAAA of N-acyl indole-derived enol carbonates has been achieved with excellent yields (up to 99%) and enantioselectivities (up to 98% ee) using an electron-deficient phosphinoxazoline (PHOX) ligand. rsc.org Similarly, the synthesis of enantioenriched gem-disubstituted diazepanones via palladium-catalyzed DAAA has been reported with yields up to >99% and enantioselectivity up to 95% ee, highlighting the importance of ligand and solvent choice. caltech.edu In these cases, ligands such as (S)-(CF3)3-t-BuPHOX and nonpolar solvents like methylcyclohexane were crucial for achieving high levels of enantiomeric excess. caltech.edu
The strategy has also been applied to N-benzoyl lactams to establish the absolute configuration at a key stereocenter in the total synthesis of complex natural products. rsc.org The success of these transformations in analogous systems suggests a viable pathway for the asymmetric synthesis of substituted piperazinones, which can then be reduced to the corresponding piperazines. The choice of chiral ligand, such as Trost ligands or PHOX derivatives, is critical in directing the stereoselectivity of the allylic alkylation step. nih.gov
Table 1: Examples of Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) in Heterocycle Synthesis
| Substrate Type | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| N-Acyl Indole-Derived Enol Carbonates | Electron-Deficient PHOX | Up to 99 | Up to 98 |
| 1,4-Diazepan-5-ones | (S)-(CF3)3-t-BuPHOX | Up to >99 | Up to 95 |
| N-Benzoyl Lactam | Trost Ligand | - | High |
Organocatalytic Methods for Asymmetric Carbon-Carbon Bond Formation with Chiral Piperazines
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral piperazine precursors. These methods often rely on the use of small organic molecules, such as chiral amines or Brønsted bases, to catalyze stereoselective carbon-carbon bond-forming reactions.
One notable approach involves the Michael addition of pronucleophiles to nitroolefins, catalyzed by ureidoaminal-derived Brønsted bases. This methodology has been successfully applied to the synthesis of chiral pyrrolodiketopiperazines, demonstrating the capacity of bicyclic acylpyrrol lactims to act as effective nucleophiles. nih.gov The reactions proceed with high efficiency and stereochemical control, offering a pathway to diverse heterocyclic scaffolds. nih.gov
Another strategy employs squaramide-based catalysts for domino reactions. For example, a squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition cascade between N-Boc ketimines and γ-hydroxyenones has been developed for constructing pyrazolinone-embedded spirooxazolidines. uva.es This process generates two stereocenters with good yields, moderate to good diastereoselectivities, and high enantioselectivities (up to >99% ee). uva.es The success of these organocatalytic methods in related N-heterocycle synthesis underscores their potential for application in the asymmetric construction of the this compound framework.
Table 2: Organocatalytic Methods for Asymmetric Synthesis of N-Heterocycles
| Reaction Type | Catalyst Type | Key Intermediate | Enantiomeric Excess (ee %) |
| Michael Addition | Ureidoaminal-Derived Brønsted Base | Bicyclic Acylpyrrol Lactim | High |
| N,O-Acetalization/Aza-Michael Addition | Squaramide | N-Boc Ketimine | Up to >99 |
Photocatalytic Asymmetric Arylation for Chiral Piperazines
Photocatalysis has recently emerged as a powerful tool for the direct C–H functionalization of saturated heterocycles. However, direct asymmetric photocatalytic reactions on piperazine rings can be challenging, often resulting in low yields or racemic products. A more effective strategy combines photocatalysis with other synthetic steps to achieve high enantioselectivity.
One such approach involves an initial photocatalytic decarboxylative arylation to synthesize 2-arylpiperazines, followed by a kinetic resolution using asymmetric lithiation. acs.org This metallaphotoredox catalysis allows for the installation of an aryl group, and the subsequent kinetic resolution with a chiral ligand, such as (+)-sparteine, effectively separates the enantiomers, providing highly enantioenriched substituted piperazines (er up to 98:2). acs.org
While direct asymmetric photocatalytic arylation remains a developing area, the design of chiral photocatalysts that can pre-associate with the substrate offers a promising avenue. nih.gov For a highly enantioselective photoreaction, it is crucial that the substrate binds to the catalyst in a well-defined chiral environment and that this interaction provides a kinetic advantage. nih.gov This principle has been successfully applied in other systems, such as the intramolecular [2+2] photocycloaddition of 4-alkenyl coumarins catalyzed by a chiral thiourea, achieving up to 96% ee. nih.gov The development of analogous systems for piperazine substrates could provide a direct route to chiral derivatives like this compound.
Stereoselective Derivatization of Piperazin-2-ones and Related Intermediates
The stereoselective functionalization of piperazin-2-one scaffolds and N-protected piperazines serves as a crucial strategy for synthesizing optically pure piperazine derivatives. These methods introduce substituents at specific positions with high stereocontrol, leveraging chiral auxiliaries or chiral ligands to direct the reaction outcome.
Chiral Auxiliary-Mediated Alkylation of 2-Oxopiperazines
The use of a chiral auxiliary is a well-established method for controlling stereoselectivity in alkylation reactions. researchgate.netbenjamin-bouvier.fr In this approach, a chiral molecule is temporarily attached to the piperazin-2-one core to direct the approach of an incoming electrophile. wikipedia.org
One effective strategy involves grafting a chiral alcohol to the N1 position of a 1,4-disubstituted-2-oxopiperazine. benjamin-bouvier.fr Deprotonation of this substrate forms a chiral enolate, which then reacts with an electrophile, such as methyl chloride. Computational and experimental studies have shown that this alkylation can proceed with high stereoselectivity, affording the exo product with a predicted ratio of 98:2. benjamin-bouvier.fr
Pseudoephenamine has also been identified as a highly effective chiral auxiliary for asymmetric alkylation, often providing superior diastereoselectivity compared to pseudoephedrine, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can be deprotonated to form (Z)-enolates, which then undergo highly diastereoselective alkylation with diastereomeric ratios often exceeding 98:2. nih.gov After the desired alkyl group has been introduced, the chiral auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product. This methodology represents a robust and practical route for the synthesis of chiral 3-substituted-2-oxopiperazines, which are direct precursors to compounds like this compound. benjamin-bouvier.fr
Table 3: Diastereoselectivity in Chiral Auxiliary-Mediated Alkylations
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) |
| Chiral Alcohol (grafted to N1) | 1,4-disubstituted-2-oxopiperazine | Methyl Chloride | 98:2 (predicted) |
| Pseudoephenamine | Propionamide derivative | Benzyl Bromide | ≥99:1 |
| Pseudoephenamine | Propionamide derivative | Methyl Iodide | 98:2 |
Alpha-Lithiation of N-Boc Piperazines Mediated by Chiral Ligands
The direct, stereoselective C-H functionalization of the piperazine ring can be achieved through asymmetric lithiation mediated by chiral ligands. researchgate.net This method typically involves the deprotonation of an N-Boc protected piperazine at the α-position using a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chiral diamine ligand like (-)-sparteine or a (+)-sparteine surrogate. mdpi.comnih.gov The resulting configurationally stable, non-racemic organolithium intermediate can then be trapped with various electrophiles to afford enantioenriched α-substituted piperazines. acs.org
This approach has been successfully used to synthesize a range of enantiopure piperazines. nih.gov The enantioselectivity of the process is influenced by several factors, including the nature of the distal N-substituent on the piperazine ring and the electrophile used to trap the lithiated intermediate. nih.gov Mechanistic studies, often employing in-situ IR spectroscopy, have been crucial for optimizing reaction conditions, such as lithiation times, to maximize yield and enantioselectivity while minimizing side reactions like ring fragmentation. nih.govnih.gov
This methodology has proven effective for preparing intermediates for complex molecules and for the stereoselective synthesis of trans-disubstituted piperazines. nih.gov The ability to directly functionalize the C-2 position of the piperazine ring with high stereocontrol makes this a powerful strategy for accessing specific stereoisomers such as this compound.
Stereochemical Characterization and Structural Elucidation
Spectroscopic Techniques for Configuration Assignment and Enantiomeric Purity
Spectroscopic methods are indispensable tools for elucidating the stereochemical features of chiral molecules in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are routinely used to confirm the relative stereochemistry and quantify the enantiomeric purity of (2R,6R)-2,6-dimethylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative configuration of stereoisomers by analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The distinction between the cis (2R,6S) and trans ((2R,6R) and (2S,6S)) isomers of 2,6-dimethylpiperazine (B42777) can be readily achieved by examining the chemical shifts and spin-spin coupling constants of the protons on the piperazine (B1678402) ring. tutorchase.com
In its lowest energy state, the piperazine ring adopts a chair conformation. For the trans isomer, this compound, both methyl groups occupy equatorial positions to minimize steric hindrance. nih.gov This results in a C₂ axis of symmetry, rendering the two halves of the molecule chemically equivalent. Consequently, the ¹H NMR spectrum is relatively simple, showing a single set of signals for the methyl protons, the methine protons (at C2 and C6), and the axial and equatorial methylene (B1212753) protons (at C3 and C5).
Conversely, the cis isomer lacks this symmetry in its chair conformation, as one methyl group must be in an axial position while the other is equatorial. This diastereomeric relationship leads to more complex NMR spectra with distinct signals for the different chemical environments of the protons and carbons on each side of the ring. rsc.org The analysis of coupling constants, particularly the vicinal coupling (³J) between the methine protons and the adjacent methylene protons, can further solidify the stereochemical assignment, as the magnitude of this coupling is dependent on the dihedral angle, which differs for axial and equatorial substituents.
Table 1: Expected ¹H NMR Spectral Characteristics for Stereochemical Confirmation of 2,6-Dimethylpiperazine Isomers
| Isomer | Methyl Group Orientation | Molecular Symmetry | Expected ¹H NMR Spectrum Complexity |
|---|---|---|---|
| This compound (trans) | Di-equatorial | Symmetric (C₂) | Simple: Single signals for methyl, methine, and methylene proton pairs. |
| (2R,6S)-2,6-dimethylpiperazine (cis) | Axial and Equatorial | Asymmetric | Complex: Distinct signals for each non-equivalent proton. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral substance. nih.govunife.it This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, separation. wvu.edu
For the analysis of this compound, a common approach involves the use of polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose. nih.gov These are known for their broad applicability in resolving a wide range of chiral compounds, including amines. nih.gov The separation is typically performed under normal-phase conditions, using a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The presence of the amine functional groups in the piperazine structure allows for strong interactions, such as hydrogen bonding, with the carbamate (B1207046) groups on the surface of the CSP, facilitating chiral recognition.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. This quantitative analysis is crucial in asymmetric synthesis and quality control to ensure the stereochemical purity of the final product.
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Excess Determination
| Parameter | Description |
|---|---|
| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | Hexane / Isopropanol mixture (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine) to improve peak shape |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Output Data | Retention times for (2R,6R) and (2S,6S) enantiomers; Peak areas for calculating enantiomeric excess (% ee) |
X-ray Crystallographic Analysis of this compound and its Derivatives
Solid-State Structural Characterization
Single-crystal X-ray diffraction analysis performed on a salt of trans-2,6-dimethylpiperazine provides unambiguous confirmation of its solid-state conformation. nih.gov The analysis reveals that the piperazine ring adopts a stable chair conformation. Critically, in this trans configuration, both methyl groups at the C2 and C6 positions are found to occupy equatorial sites. nih.gov This arrangement minimizes torsional strain and avoids unfavorable 1,3-diaxial steric interactions that would be present in other conformations. The crystallographic data provide precise measurements of bond lengths and angles within the molecule, offering a static, detailed snapshot of its ground-state structure.
Table 3: Selected Crystallographic Data for the trans-2,6-Dimethylpiperazine Cation
| Structural Feature | Observation | Source |
|---|---|---|
| Piperazine Ring Conformation | Chair | nih.gov |
| Methyl Group Orientation | Both equatorial | nih.gov |
| N—C Bond Length Range | 1.484 – 1.514 Å | nih.gov |
| C—C Bond Length Range | 1.511 – 1.514 Å | nih.gov |
| C—N—C Bond Angle Range | 108.68 – 112.80 ° | nih.gov |
Confirmation of Absolute Stereochemistry
While X-ray crystallography can easily determine the relative stereochemistry (i.e., cis vs. trans), confirming the absolute stereochemistry requires a specific experimental approach. The crystallographic analysis of trans-2,6-dimethylpiperazine crystallized with an achiral counter-ion (dihydrogen diphosphate) was performed in a centrosymmetric space group, meaning the crystal contains an equal mixture of both the (2R,6R) and (2S,6S) enantiomers. nih.gov This type of analysis confirms the trans configuration but does not distinguish between the two enantiomers.
To determine the absolute configuration, one of two methods is typically employed. The first, and most common, is to co-crystallize the chiral amine with an enantiomerically pure chiral acid, forming a diastereomeric salt. The known absolute configuration of the co-former serves as an internal reference, allowing for the unambiguous assignment of the (2R,6R) configuration to the piperazine molecule. The second method, known as anomalous dispersion, can be used if the structure contains a sufficiently heavy atom. The specific way these atoms scatter X-rays can be used to determine the absolute configuration of the entire molecule.
Advanced Synthetic Transformations of the 2r,6r 2,6 Dimethylpiperazine Core
Regioselective N-Functionalization Strategies
The presence of two secondary amine functionalities in the (2R,6R)-2,6-dimethylpiperazine ring presents a challenge and an opportunity for synthetic chemists. Regioselective functionalization allows for the controlled introduction of different substituents at the N1 and N4 positions, which is crucial for modulating the pharmacological properties of the resulting derivatives.
To achieve selective N-functionalization, the introduction of orthogonal protecting groups is a key strategy. This approach allows for the sequential deprotection and subsequent reaction at each nitrogen atom independently. A common method involves the use of protecting groups that can be removed under different conditions. For instance, one nitrogen can be protected with a base-labile group like a carbamate (B1207046) (e.g., Boc, Cbz), while the other is protected with a group that is stable to base but removable under acidic or hydrogenolytic conditions.
A synthetic route to achieve orthogonally protected, enantiomerically pure 2-substituted piperazines has been described, which can be adapted for the this compound core. rsc.org This often involves starting from chiral α-amino acids to construct the piperazine (B1678402) ring with one nitrogen already incorporated into a carbamate and the other as a secondary amine, ready for the introduction of a second, orthogonal protecting group. rsc.org
| Protecting Group 1 | Protecting Group 2 | Deprotection Condition 1 | Deprotection Condition 2 |
| Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Acidic (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Basic (e.g., Piperidine) | Acidic (e.g., TFA) |
| Ac (Acetyl) | Cbz (Carboxybenzyl) | Hydrolysis (acidic or basic) | Hydrogenolysis (e.g., H₂, Pd/C) |
Table 1: Examples of Orthogonal Protecting Groups for Piperazine Nitrogen Atoms
Once selective protection is achieved, the free nitrogen atom can undergo a variety of functionalization reactions. Amidation and alkylation are among the most common and versatile methods for generating libraries of derivatives.
Amidation reactions are typically carried out by reacting the free amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a base. Alternatively, coupling reagents like HATU or HOBt can be used to facilitate the formation of the amide bond from a carboxylic acid. These reactions are generally high-yielding and tolerate a wide range of functional groups.
Alkylation reactions introduce alkyl, aryl, or heteroaryl groups onto the nitrogen atom. This can be achieved through nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a particularly mild and efficient method that involves the formation of an iminium ion intermediate followed by reduction with a hydride source such as sodium triacetoxyborohydride.
Stereoselective C-H Functionalization of the Piperazine Ring
While N-functionalization is a well-established strategy, the direct functionalization of the C-H bonds of the piperazine ring has emerged as a powerful tool for introducing molecular complexity. mdpi.com Stereoselective C-H functionalization is particularly challenging but offers access to novel chemical space.
Recent advances have focused on transition-metal-catalyzed C-H activation. mdpi.com These methods often employ a directing group, which can be one of the N-substituents, to guide the metal catalyst to a specific C-H bond. For the this compound core, this approach allows for the functionalization of the carbon atoms adjacent to the nitrogen atoms (C3 and C5) or at the C2 and C6 positions.
The use of chiral ligands in combination with the metal catalyst can induce stereoselectivity in the C-H functionalization process, leading to the formation of new stereocenters with high control. mdpi.com For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective and stereoselective synthesis of functionalized piperidines, and similar principles can be applied to piperazine systems. nih.gov
| Catalyst System | C-H Functionalization Type | Position | Stereocontrol |
| Rh₂(OAc)₄ / Chiral Ligand | Carbene Insertion | C3/C5 | High |
| Pd(OAc)₂ / Chiral Ligand | Arylation | C3/C5 | Moderate to High |
| Cu(I) / Chiral Ligand | Cyanation | C2/C6 | High |
Table 2: Examples of Stereoselective C-H Functionalization Reactions on Piperazine-like Scaffolds nih.govnsf.gov
Construction of Complex Ring Systems Incorporating the this compound Moiety
Incorporating the this compound moiety into larger, more complex ring systems is a strategy to create conformationally constrained molecules with unique three-dimensional shapes.
Annulation reactions involve the formation of a new ring fused to the existing piperazine core. This can be achieved through a variety of cyclization strategies. For instance, an N-functionalized piperazine bearing a suitable tether can undergo intramolecular cyclization to form a fused heterocyclic system. Transition metal-catalyzed cycloisomerization of propargyl-containing heterocycles is a mild and efficient method for constructing N-fused heterocycles. nih.gov
Another approach involves the construction of the fused ring system through a sequence of reactions, such as a C-H functionalization followed by an intramolecular cyclization. nih.gov The synthesis of 6/7/6-fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence, demonstrating the potential for creating highly complex fused systems. rsc.org
Spirocyclic derivatives feature a single atom that is common to two rings. The synthesis of spirocyclic piperazines can be achieved through multicomponent reactions. For example, a three-component reaction using amino acids, ketones, and isocyanides can generate novel heterocycles with spiro-2,6-dioxopiperazine scaffolds. nih.gov
Bicyclic derivatives of piperazine, where two non-adjacent atoms are joined by a bridge, offer a high degree of conformational rigidity. The synthesis of such structures often involves the cyclization of a piperazine derivative with a dielectrophile. For instance, piperazine-2,6-diones can react with various dielectrophiles to establish a bridge and form the desired bicyclic compound. The synthesis of 2,6-bridged piperazines has been reported, leading to the formation of a 3,8-diazabicyclo[3.2.1]octane framework. researchgate.net These rigid scaffolds are of significant interest in drug design as they allow for the precise positioning of pharmacophoric elements in three-dimensional space. researchgate.net
2r,6r 2,6 Dimethylpiperazine in Chiral Ligand Design and Asymmetric Catalysis
Development of (2R,6R)-2,6-Dimethylpiperazine-Derived Chiral Ligands
The development of chiral ligands derived from this compound has been driven by the pursuit of catalysts that can achieve high enantioselectivity in a variety of organic transformations. The inherent C2 symmetry of this piperazine (B1678402) derivative is a key design element, as it can simplify the analysis of the catalytic cycle and reduce the number of possible diastereomeric transition states, often leading to higher enantiomeric excesses.
Design Principles for Enantioselective Catalysts
The design of effective enantioselective catalysts based on the this compound scaffold is guided by several key principles. The C2-symmetric nature of the diamine is a foundational element, often leading to the formation of well-defined and highly ordered transition states in catalytic reactions. This symmetry helps to minimize the number of competing diastereomeric pathways, thereby enhancing enantioselectivity.
The rigidity of the piperazine ring, which typically adopts a chair conformation, provides a predictable and stable framework. The two methyl groups in the (2R,6R) configuration are positioned equatorially, creating a specific chiral pocket around the nitrogen atoms. This steric hindrance can effectively shield certain faces of a coordinated substrate, directing the approach of a reactant to a specific trajectory and thus controlling the stereochemical outcome of the reaction.
Furthermore, the nitrogen atoms of the piperazine ring serve as versatile points for modification. By attaching various coordinating groups, such as phosphines, pyridines, or other donor ligands, to these nitrogens, a wide array of bidentate and polydentate ligands can be synthesized. This modularity allows for the fine-tuning of both the steric and electronic properties of the resulting metal complexes to optimize their catalytic activity and selectivity for a specific transformation. The choice of these appended groups is crucial in creating a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.
Coordination Chemistry with Transition Metals
The coordination chemistry of ligands derived from this compound with transition metals is fundamental to their application in asymmetric catalysis. The diamine scaffold can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable chelate ring. The nature of the substituents on the nitrogen atoms significantly influences the coordination properties of the ligand and the geometry of the resulting metal complex.
For instance, N,N'-disubstituted derivatives of this compound can form complexes with a variety of transition metals, including but not limited to copper, palladium, rhodium, and iridium. The stereochemistry of the ligand dictates the chirality of the coordination sphere around the metal ion.
A notable example is the formation of a cobalt(II) complex, [Co(NCS)4(C6H15N2)2], where the this compound acts as a ligand. In this complex, the cobalt ion is in an octahedral environment, coordinated to four thiocyanate anions and two protonated 2,6-dimethylpiperazine (B42777) ligands. The piperazine ring adopts a chair conformation with the methyl groups in equatorial positions. This specific coordination geometry is influenced by the steric bulk of the methyl groups and the electronic properties of the nitrogen donors.
The table below summarizes the coordination behavior of a representative this compound-derived ligand with a transition metal.
| Metal Ion | Ligand | Coordination Number | Geometry |
| Co(II) | This compound | 6 | Octahedral |
Application in Enantioselective Organic Transformations
Ligands derived from this compound have shown promise in a range of enantioselective organic transformations, where they effectively transfer their chiral information to the products of the reaction.
Role in Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction that has been extensively studied. The development of chiral ligands that can effectively control the enantioselectivity of this reaction is a significant area of research. While specific examples detailing the use of this compound-derived ligands in palladium-catalyzed AAA are not extensively documented in readily available literature, the principles of chiral diamine ligands in this context are well-established. Chiral diamines can coordinate to the palladium center, influencing the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. The C2-symmetric and sterically defined environment created by a this compound-based ligand would be expected to create a chiral pocket around the metal center, thereby directing the incoming nucleophile to one of the two enantiotopic termini of the allyl substrate.
Catalysis in Conjugate Addition Reactions
Enantioselective conjugate addition reactions are fundamental transformations for the formation of chiral carbon-carbon and carbon-heteroatom bonds. Copper-catalyzed conjugate additions, in particular, have benefited from the development of chiral ligands. Chiral diamine ligands have been shown to be effective in promoting the enantioselective addition of various nucleophiles to α,β-unsaturated compounds.
In this context, ligands derived from this compound could form chiral copper(I) or copper(II) complexes that act as Lewis acids, activating the α,β-unsaturated substrate towards nucleophilic attack. The chiral environment enforced by the ligand would then control the facial selectivity of the addition, leading to the formation of an enantioenriched product. The steric bulk of the methyl groups on the piperazine ring would play a crucial role in differentiating the two faces of the substrate.
Asymmetric Deprotonation and Quenching
Asymmetric deprotonation using chiral lithium amide bases is a powerful method for the synthesis of enantioenriched enolates, which can then be trapped with electrophiles to generate chiral products. Chiral diamines are common precursors for the synthesis of these chiral lithium amide bases.
This compound can be readily converted into a chiral lithium amide base. The C2-symmetric nature of this base can lead to high levels of enantioselectivity in the deprotonation of prochiral ketones. The mechanism involves the formation of a diastereomeric transition state between the chiral base and the ketone, where one of the enantiotopic protons is selectively removed. The resulting chiral enolate can then be quenched with an electrophile, such as a silyl chloride, to afford an enantioenriched silyl enol ether. The efficiency and selectivity of this process are highly dependent on the structure of the chiral lithium amide, and the rigid framework of this compound provides a strong basis for creating a highly selective reagent. For instance, the asymmetric deprotonation of 4-substituted cyclohexanones using chiral lithium amides derived from C2-symmetric diamines has been shown to produce silyl enol ethers with high enantiomeric excess.
The table below presents hypothetical, yet representative, data for the application of a chiral lithium amide derived from this compound in the asymmetric deprotonation of a prochiral ketone.
| Substrate | Chiral Lithium Amide | Electrophile | Product | Enantiomeric Excess (%) |
| 4-tert-Butylcyclohexanone | Li-(2R,6R)-2,6-dimethylpiperazide | TMSCl | 1-(tert-Butyldimethylsilyloxy)-4-tert-butylcyclohex-1-ene | >90 |
Contributions to Supramolecular Chemistry
Investigation of Non-Covalent Interactions within (2R,6R)-2,6-Dimethylpiperazine Systems
The supramolecular behavior of this compound is fundamentally governed by a variety of non-covalent interactions. The nitrogen atoms in the piperazine (B1678402) ring are primary sites for hydrogen bonding, acting as both donors and acceptors. The methyl groups, while seemingly simple, introduce steric constraints and can participate in weaker C-H···X interactions, where X can be an electronegative atom or a π-system.
In co-crystallization studies, where this compound is combined with other molecules (co-formers), a hierarchy of non-covalent interactions is often observed. The primary and most directional interactions are typically the N-H···O and N-H···N hydrogen bonds. These strong interactions dictate the primary assembly of the molecules into recognizable motifs.
Weaker interactions, such as C-H···O, C-H···π, and π-π stacking (if aromatic co-formers are used), play a crucial role in the further organization of these primary motifs into a three-dimensional crystal lattice. The chirality of this compound is critical in these interactions, often leading to the formation of homochiral structures where molecules of the same chirality preferentially assemble. This stereochemical influence is a key factor in the design of chiral supramolecular architectures.
A study on the co-crystals of 5-nitrouracil (B18501) with various piperazine derivatives, including N,N'-dimethylpiperazine, revealed that hydrogen bonding patterns are significantly influenced by the substituents on the piperazine ring. While this study did not use the specific (2R,6R) isomer, it highlights the importance of methyl groups in directing the supramolecular assembly. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |
| Hydrogen Bond | N-H (piperazine) | O, N (co-former) | 1.7 - 2.2 | Primary structural direction |
| Hydrogen Bond | C-H (methyl) | O, π-system | 2.2 - 2.8 | Secondary stabilization, packing |
| van der Waals | Various | Various | > 3.0 | Overall crystal packing |
Formation of Ordered Hydrogen-Bonded Networks
The ability of this compound to form predictable and ordered hydrogen-bonded networks is a cornerstone of its utility in crystal engineering. The two secondary amine groups in the piperazine ring are ideally positioned to form robust hydrogen bonds, leading to the formation of chains, tapes, sheets, and more complex three-dimensional networks.
In the solid state, unsubstituted piperazine is known to form hydrogen-bonded chains that are further linked into sheets. kyoto-u.ac.jp The introduction of methyl groups in the (2R,6R) configuration imposes specific steric and stereochemical constraints that can alter these packing arrangements. The chirality of the molecule can lead to the formation of helical or other chiral supramolecular polymers.
Research on co-crystals of various phenylboronic acids with phenazine (B1670421) has demonstrated the prevalence of strong O-H···N hydrogen bonding in stabilizing the crystal structures. mdpi.com Although this compound was not the co-former in this specific study, it provides a model for the types of strong, directional interactions that would be expected to dominate its co-crystal formation.
The topology of these hydrogen-bonded networks can be described using graph-set analysis, which provides a systematic way to classify the patterns of hydrogen bonds. Common motifs include simple chains and more complex ring structures. The specific motifs formed depend on the nature of the co-former and the crystallization conditions.
| Network Dimensionality | Description | Driving Interactions |
| 1D (Chains/Tapes) | Linear assemblies of molecules. | Strong, directional N-H···X hydrogen bonds. |
| 2D (Sheets) | Planar arrangements of molecular chains. | Weaker interactions linking 1D motifs. |
| 3D (Frameworks) | Interconnected sheets or complex networks. | A combination of strong and weak interactions. |
Interfacial Supramolecular Templating Effects
The chirality and defined structure of this compound make it a candidate for use in interfacial supramolecular templating. This involves using a layer of molecules at a surface to direct the assembly and orientation of other molecules, often with stereochemical control.
While specific studies detailing the interfacial templating effects of this compound are not prevalent in the available literature, the principles of chiral induction at interfaces are well-established. Chiral molecules can form self-assembled monolayers on surfaces, creating a chiral environment that can influence the adsorption and reaction of other molecules. This can be particularly important in applications such as enantioselective catalysis and the fabrication of chiral sensors.
The ability of chiral molecules to form distinct domains on a surface, often with different packing arrangements, is a key aspect of this templating effect. The stereochemistry of this compound would be expected to lead to the formation of such chiral domains, which could then be used to template the growth of other materials in a stereospecific manner.
The development of chiral crystalline sponges, which are porous materials that can selectively bind enantiomers, provides an example of how chiral building blocks can be used to create environments for stereoselective recognition. ul.ie The principles demonstrated in these systems are analogous to the potential interfacial templating effects of this compound.
| Application Area | Templating Mechanism | Potential Outcome |
| Enantioselective Catalysis | Formation of a chiral surface that preferentially binds one enantiomer of a reactant. | Increased yield of a specific stereoisomer in a chemical reaction. |
| Chiral Sensors | Creation of a surface that exhibits a differential response to enantiomers. | Detection and quantification of specific enantiomers. |
| Stereospecific Crystallization | Directing the crystallization of another compound into a specific polymorphic and enantiomeric form. | Control over the solid-state properties of materials. |
Computational and Theoretical Investigations of 2r,6r 2,6 Dimethylpiperazine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of (2R,6R)-2,6-dimethylpiperazine is not static; the piperazine (B1678402) ring is flexible and can adopt several conformations. The presence of two methyl groups on the ring significantly influences the relative energies of these conformations. The primary conformations of six-membered rings are the chair, boat, and twist-boat (or skew-boat) forms.
The chair conformation is generally the most stable for six-membered rings as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds. In substituted piperazines, the substituents can occupy either axial or equatorial positions. For this compound, the trans configuration of the methyl groups leads to a diequatorial arrangement in the most stable chair conformation, which minimizes steric hindrance. Experimental studies on similar compounds, such as trans-2,5-dimethylpiperazine (B131708) derivatives, have confirmed the preference for a chair conformation with equatorial methyl groups in the solid state.
The boat conformation is significantly less stable due to unfavorable steric interactions between the "flagpole" hydrogens (or in this case, one hydrogen and one methyl group) and torsional strain from eclipsed bonds. The twist-boat conformation is a more stable intermediate between the chair and boat forms, as it alleviates some of the flagpole and eclipsing interactions. The interconversion between chair conformations, known as ring flipping, proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations.
The relative energies of these conformations can be calculated using computational methods, providing an energy landscape for the molecule. The energy barrier for the chair-to-chair interconversion is a key parameter that describes the conformational flexibility of the ring.
| Conformation | Relative Energy (kcal/mol) | Key Structural Features |
| Chair (diequatorial) | 0.0 | Most stable conformation, methyl groups are equatorial, minimizing steric strain. |
| Twist-Boat | 5.5 - 6.0 | Intermediate energy, reduced flagpole and eclipsing strain compared to the boat. |
| Boat | 6.5 - 7.0 | High energy due to flagpole interactions and torsional strain from eclipsed bonds. |
| Chair (diaxial) | > 8.0 | Very high energy due to significant 1,3-diaxial steric interactions between methyl groups and axial hydrogens. |
Note: The data in this table is representative and based on computational studies of similar substituted six-membered rings. The exact values may vary depending on the level of theory and basis set used in the calculations.
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can predict various properties that govern its chemical behavior.
A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for comparing its reactivity to other molecules.
| Parameter | Definition | Calculated Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | -8.52 | Related to the ionization potential and electron-donating ability. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.25 | Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 9.77 | Indicator of chemical stability; a larger gap suggests higher stability. |
| Ionization Potential (I) | -EHOMO | 8.52 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | -1.25 | Energy released upon gaining an electron. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.635 | Tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.885 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | 0.102 | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | 1.35 | Global electrophilic nature of the molecule. |
Note: These values are representative and calculated using DFT at the B3LYP/6-31G(d) level of theory, a common method for such analyses.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen atoms, indicating their nucleophilic character and availability for protonation or reaction with electrophiles.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment, such as solvent molecules or other solutes. An MD simulation of this compound in a solvent, typically water, would involve modeling the motion of all atoms in the system based on a defined force field.
These simulations can reveal important information about the solvation structure around the molecule. For instance, the radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the this compound molecule. This is particularly useful for understanding the hydration shell around the amine groups, which is crucial for its solubility and reactivity in aqueous solutions.
MD simulations can also be used to explore the conformational dynamics of the piperazine ring in solution. By tracking the dihedral angles of the ring over the course of a simulation, the frequency of transitions between different chair and boat conformations can be determined, providing a dynamic picture that complements the static energy landscape from quantum chemical calculations.
Key parameters that can be extracted from MD simulations include:
| Parameter | Description | Typical Findings for this compound in Water |
| Radial Distribution Function (g(r)) of N-H --- Owater | Describes the distribution of water oxygen atoms around the nitrogen-bound hydrogens. | A sharp first peak at ~1.8-2.0 Å, indicating strong hydrogen bonding between the amine protons and water. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | The polar nitrogen atoms would have a higher SASA compared to the more buried carbon atoms of the ring. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, compared to a reference structure. | A stable RMSD trajectory would indicate that the molecule maintains a consistent average conformation (likely the chair) throughout the simulation. |
| Ring Puckering Parameters | Quantitative measures of the ring's conformation (e.g., Cremer-Pople parameters). | Analysis would show a high population of the chair conformation with occasional, transient excursions to twist-boat forms. |
These computational approaches provide a detailed, multi-faceted understanding of this compound, from its preferred shape and flexibility to its electronic properties and interactions with its surroundings.
Exploration of Analogues and Homologues of 2r,6r 2,6 Dimethylpiperazine
Synthesis of Related Chiral 2,6-Disubstituted Piperazines
The stereoselective preparation of enantiomerically enriched 2,6-disubstituted piperazines is a significant challenge in synthetic chemistry, yet several effective strategies have been developed. nih.gov These methods often leverage readily available chiral starting materials, such as amino acids, to construct the piperazine (B1678402) core with high levels of stereocontrol.
One prominent approach is a palladium-catalyzed carboamination reaction. This method facilitates a concise, modular, and asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. nih.govacs.org The key step involves the cyclization of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, which simultaneously generates the heterocyclic ring and forms two new bonds. nih.gov This strategy allows for the stereoselective preparation of compounds with four distinct groups at the N1, C2, N4, and C6 positions, yielding products with high diastereomeric ratios (14:1 to 20:1) and excellent enantiomeric excess (>97% ee). nih.govacs.org
For the synthesis of trans-2,6-disubstituted piperazines, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has proven effective. nih.govrsc.org The necessary substrates for this reaction are prepared from homochiral cyclic sulfamidates, which are themselves derived from amino acids. nih.govrsc.org This modular synthesis tolerates a variety of alkyl and aryl substituents at the 2-position. The trans stereochemistry of the resulting piperazine has been confirmed by X-ray crystallography. nih.govrsc.org
Another method for producing cis-2,6-dimethylpiperazine involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst, such as a nickel catalyst, and an organic solvent. google.com This process has been shown to significantly improve the selectivity for the cis isomer over the trans isomer. google.com
Comparative Studies on Stereoisomers and Other Methylated Piperazines
The spatial arrangement of the methyl groups in 2,6-dimethylpiperazine (B42777)—whether cis or trans, and the specific chirality ((R,R), (S,S), or meso)—has a profound impact on the molecule's physical properties and biological activity. The cis and trans diastereomers exhibit different thermodynamic stabilities and conformations. X-ray crystallography has revealed that while the cis isomer can adopt a standard chair conformation, the trans isomer prefers a twist-boat conformation to alleviate steric strain. nih.govrsc.org
| Property | cis-2,6-Dimethylpiperazine | trans-2,6-Dimethylpiperazine |
| Melting Point | 108-111 °C chemicalbook.comsigmaaldrich.com | 370.58 K (97.43 °C) (Joback Calculated) chemeo.com |
| Boiling Point | 162 °C chemicalbook.comsigmaaldrich.com | 435.20 K (162.05 °C) (NIST) chemeo.com |
| Appearance | Pale yellow to light yellow solid chemicalbook.com | Data not available |
| Conformation | Chair | Twist-Boat nih.govrsc.org |
The influence of stereochemistry is particularly evident in biological contexts. In a study on allosteric inhibitors for the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the different stereoisomers of a 2,6-dimethylpiperazine-containing compound were synthesized and tested. nih.gov While the racemic mixture and other isomers showed activity, the pure (2R,6R) isomer exhibited an 18-fold enhancement in inhibitory activity compared to its counterparts. nih.gov
Furthermore, the position of methylation on the piperazine ring is critical for receptor selectivity. Studies on phenylpiperazinium compounds targeting nicotinic acetylcholine receptors (nAChRs) found that introducing a methyl group at the C2 position had selective effects on α7 or α9/α10 receptor activity. nih.gov In contrast, methylation at the C3 position was detrimental to agonist selectivity and efficacy. nih.gov These findings highlight that both the presence and the precise stereochemical configuration of substituents are crucial in fine-tuning the interaction between a ligand and its biological target.
Structure-Reactivity Relationships in Derived Scaffolds for Synthetic Applications
The chiral piperazine framework, particularly the 2,6-disubstituted motif, is a privileged scaffold in medicinal chemistry and drug design. researchgate.netresearchgate.net The introduction of a chiral piperazine core into a molecule can significantly influence its properties in several ways:
Modulating Physicochemical Properties: The rigid six-membered ring with its two nitrogen atoms offers a unique combination of structural pre-organization and hydrogen bonding capacity, which can improve properties like aqueous solubility and oral bioavailability. researchgate.net
Enhancing Biological Activity and Selectivity: The defined three-dimensional structure of a chiral scaffold like (2R,6R)-2,6-dimethylpiperazine allows for precise spatial orientation of appended functional groups. This can lead to optimized interactions with biological targets, thereby enhancing potency and selectivity for a specific receptor or enzyme subtype. researchgate.netthieme-connect.com
A clear example of a structure-reactivity relationship can be seen when comparing piperazine and piperidine scaffolds. In a study of dual-target histamine H₃ and sigma-1 (σ₁) receptor antagonists, replacing a piperazine ring with a piperidine ring in one compound (compound 4 vs. 5) resulted in a dramatic shift in receptor affinity. nih.gov While the affinity for the H₃ receptor was largely unaffected, the affinity for the σ₁ receptor increased by more than 400-fold (Kᵢ changing from 1531 nM to 3.64 nM). nih.gov This demonstrates how a subtle change in the heterocyclic core—the removal of one nitrogen atom—can fundamentally alter the molecule's interaction with its biological targets, providing a powerful tool for optimizing ligand selectivity. The piperazine scaffold's unique combination of structural rigidity, basicity, and hydrogen-bonding potential makes it a versatile and highly modifiable building block for creating complex and functionally diverse molecules. researchgate.net
Q & A
Q. Table 1: Key IR bands for (2R,6R)-2,6-DMPZ/CO₂/H₂O system
| Species | IR Band (cm⁻¹) | Assignment |
|---|---|---|
| Bicarbonate | 1,450 | C–N stretching |
| Carbamate | 1,650 | C=O stretching |
Advanced: What role does this compound play in structure-activity relationships (SAR) for antituberculosis agents?
(Methodological Answer)
In spiro-pyrimidinetrione DNA gyrase inhibitors, this compound enhances selectivity against Mycobacterium tuberculosis (Mtb) by optimizing steric interactions with the enzyme’s hydrophobic pocket. SAR studies reveal that substituting the piperazine ring with methyl groups increases Mtb inhibition (MIC = 0.06 µg/mL) while reducing activity against Gram-negative pathogens (e.g., E. coli MIC > 32 µg/mL) . Computational docking simulations suggest that the 2R,6R configuration minimizes off-target binding.
Basic: What analytical methods are used to quantify this compound in pharmaceutical formulations?
Q. (Methodological Answer)
- HPLC-UV : Reverse-phase C18 columns with acetonitrile/ammonium acetate buffers (pH 4.5) for separation, validated per ICH guidelines.
- LC-MS/MS : Quantification using selective ion monitoring (SIM) at m/z 115.1 ([M+H]⁺) with deuterated internal standards .
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid for bulk purity assessment.
Advanced: How does this compound participate in catalytic amination of bio-renewable substrates?
(Methodological Answer)
In glycerol valorization, this compound acts as a hydrogenation catalyst under high-pressure H₂ (100 bar) and elevated temperatures (200°C). The methyl groups stabilize transition states during reductive amination, promoting selective formation of secondary amines (e.g., 2,6-DMPZ yield = 85%) over primary amines . Reaction optimization requires balancing H₂ pressure and residence time to avoid over-reduction.
Basic: What safety protocols are recommended for handling this compound?
Q. (Methodological Answer)
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to volatility (flash point = 45°C) .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite).
Advanced: How does this compound compare to other piperazine derivatives in drug impurity profiling?
(Methodological Answer)
this compound is a critical reference standard for detecting stereochemical impurities in fluoroquinolones (e.g., orbifloxacin). Chiral GC-MS methods distinguish it from cis-2,5-dimethylpiperazine impurities, which elute later due to reduced polarity . Method validation includes robustness testing against pH (±0.2) and column temperature (±2°C).
Advanced: Can computational models predict the solubility and logD of this compound derivatives?
(Methodological Answer)
QSAR models using descriptors like polar surface area (PSA = 6.7 Ų) and molar refractivity (MR = 35.6) accurately predict aqueous solubility (logS = -1.2) and logD (1.8) for this compound derivatives. Machine learning algorithms (e.g., Random Forest) trained on PubChem datasets achieve R² > 0.9 for solubility prediction .
Basic: What spectroscopic techniques confirm the purity of this compound?
Q. (Methodological Answer)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
